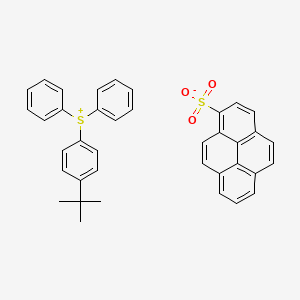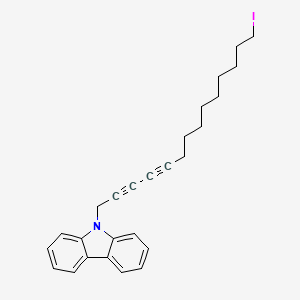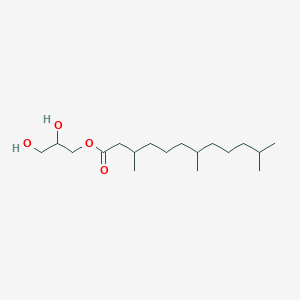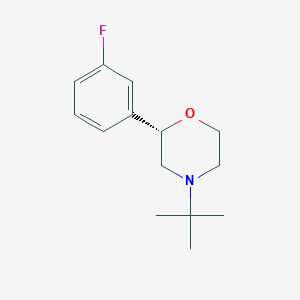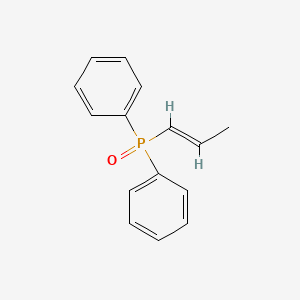
Phosphine oxide, diphenylpropenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, diphenylpropenyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenylpropenyl moiety. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphine oxide, diphenylpropenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propenyl halides under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine oxide . Another method involves the addition of diphenylphosphine oxide to alkenes under photoirradiation, which proceeds regioselectively in an anti-Markovnikov manner .
Industrial Production Methods: Industrial production of phosphine oxides often involves large-scale reactions using organometallic reagents and catalysts. For example, the use of palladium-catalyzed cross-coupling reactions between diphenylphosphine oxide and aryl halides has been reported to yield high amounts of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphine oxide, diphenylpropenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Phenylsilane and other silanes are frequently used as reducing agents.
Substitution: Palladium catalysts and organometallic reagents are often employed in substitution reactions.
Major Products:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine oxides depending on the electrophile used.
Applications De Recherche Scientifique
Phosphine oxide, diphenylpropenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in metal complex catalysts and in organocatalysis.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism by which phosphine oxide, diphenylpropenyl- exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a ligand, coordinating with metal centers in catalysts, thereby influencing the reactivity and selectivity of the catalytic process . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Phosphine oxide, diphenylpropenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Similar in structure but lacks the propenyl group.
Aminophosphine oxides: Contain amino groups and exhibit different reactivity and applications.
Diphenyl(phenylethynyl)phosphine oxide: Contains a phenylethynyl group instead of a propenyl group.
Uniqueness: Phosphine oxide, diphenylpropenyl- is unique due to its specific structural features, which confer distinct reactivity and applications compared to other phosphine oxides. Its ability to undergo regioselective addition reactions and its use in various catalytic processes highlight its versatility and importance in both research and industrial applications .
Propriétés
Numéro CAS |
4252-89-5 |
|---|---|
Formule moléculaire |
C15H15OP |
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
[phenyl-[(E)-prop-1-enyl]phosphoryl]benzene |
InChI |
InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-13H,1H3/b13-2+ |
Clé InChI |
FRJXDOSETLXDIQ-XNJYKOPJSA-N |
SMILES isomérique |
C/C=C/P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)
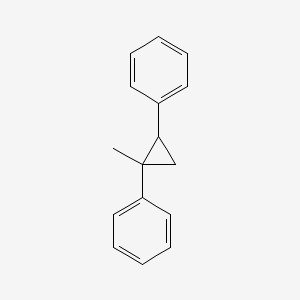
![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
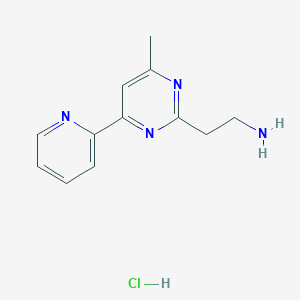
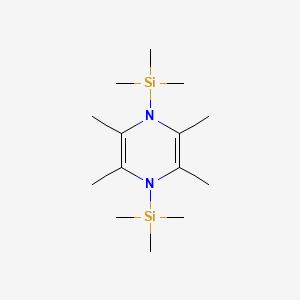
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)
